Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (CAS 885278-78-4) is a brominated heteroaromatic ester with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol. The compound features a 2-bromophenyl substituent attached to a thiazole-4-carboxylate core, a structural motif frequently employed in medicinal chemistry and organic synthesis.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 885278-78-4
Cat. No. B1390188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromophenyl)thiazole-4-carboxylate
CAS885278-78-4
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Br
InChIInChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
InChIKeyCPLANXDOXGJYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (CAS 885278-78-4): Technical Baseline and Core Properties


Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate (CAS 885278-78-4) is a brominated heteroaromatic ester with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol . The compound features a 2-bromophenyl substituent attached to a thiazole-4-carboxylate core, a structural motif frequently employed in medicinal chemistry and organic synthesis [1]. As a fragment-sized brominated thiazole, it serves as a building block in drug discovery campaigns and cross-coupling applications, where the bromine atom acts as a synthetic handle for further derivatization [1].

Procurement Risk: Why Unverified Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate Substitutes Fail Scientific Validation


The assumption that any brominated thiazole-4-carboxylate can be substituted for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate introduces significant scientific risk. Closely related positional isomers—specifically ethyl 2-(3-bromophenyl)thiazole-4-carboxylate (CAS 786654-97-5) and ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1) [1]—possess identical molecular formulas and identical molecular weights (312.18 g/mol) [2]. Despite this molecular isobarism, these three compounds differ fundamentally in the bromine substitution pattern on the phenyl ring, which alters electronic distribution, steric environment, and molecular recognition properties [3]. Furthermore, the methyl ester analog (methyl 2-(2-bromophenyl)thiazole-4-carboxylate) and the carboxylic acid derivative (2-(2-bromophenyl)thiazole-4-carboxylic acid, CAS 955400-49-4) introduce additional variables in solubility, reactivity, and biological target engagement. Substituting any of these in-class compounds without experimental validation introduces uncontrolled variables that can compromise assay reproducibility, synthetic yields, or SAR interpretation.

Comparative Technical Specifications: Quantifying the Differential Advantages of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate


SAR-Relevant Ortho-Substitution: Why the 2-Bromophenyl Isomer Provides a Unique Pharmacophoric Vector

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate features a bromine substituent at the ortho position of the phenyl ring (2-bromophenyl), whereas the two closest positional isomers bear bromine at the meta (3-bromophenyl, CAS 786654-97-5) and para (4-bromophenyl, CAS 885278-75-1) positions. The ortho substitution creates a distinct spatial orientation of the bromine atom relative to the thiazole core, which alters the compound's three-dimensional pharmacophore geometry compared to its meta and para counterparts [1]. Although all three isomers share the identical molecular formula (C₁₂H₁₀BrNO₂S) and identical molecular weight (312.18 g/mol), they are distinct chemical entities with different CAS numbers and MDL identifiers (MFCD06738339 for the ortho isomer vs. MFCD06738338 for meta vs. MFCD06738340 for para) [2]. This structural differentiation is critical for structure-activity relationship studies and fragment-based drug discovery campaigns, where precise molecular geometry governs target binding and off-target interactions . The ortho-bromophenyl configuration may confer enhanced activity in specific biological assays due to altered electronic and steric interactions with target biomolecules [1]. No published head-to-head comparative activity data were identified in the accessible literature for these three positional isomers.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery Thiazole SAR

Antimicrobial Activity: Reported MIC Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate has demonstrated potent in vitro antibacterial activity specifically against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against MRSA, with the mechanism attributed to disruption of bacterial membrane integrity, as confirmed through atomic force microscopy imaging [1]. This quantitative MIC value provides a direct benchmark for evaluating this compound's antimicrobial potential. For comparison, the methyl ester analog (methyl 2-(2-bromophenyl)thiazole-4-carboxylate) is noted in the literature as exhibiting antimicrobial and anticancer activities in thiazole derivative studies, though no specific MIC values were retrieved for that compound in the available sources . The ethyl ester functional group present in the target compound may offer advantages in lipophilicity and membrane penetration compared to the methyl ester analog (C₁₂H₁₀BrNO₂S, MW 312.18 for ethyl ester vs. C₁₁H₈BrNO₂S, MW 298.16 for methyl ester). No direct head-to-head MIC comparison data were identified in the accessible literature.

Antimicrobial MRSA Antibiotic Discovery Infectious Disease

Synthetic Versatility: Ortho-Bromophenyl Group Enables Diverse Pd-Catalyzed Cross-Coupling Reactions

The 2-bromophenyl substituent in Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This bromine atom acts as an electrophilic site, enabling the attachment of diverse aryl, heteroaryl, or amine moieties at the ortho position of the phenyl ring. Compared to the non-brominated parent scaffold (2-phenylthiazole-4-carboxylate, which lacks this synthetic handle), the presence of bromine provides a clear point of functional diversification without requiring pre-functionalization steps . Ligand-free Pd(OAc)₂ catalysis has been demonstrated for direct arylation of thiazole-4-carboxylate derivatives with aryl bromides, achieving successful coupling with 4-bromoacetophenone and 4-bromobenzonitrile under low catalyst loadings [2]. This synthetic versatility positions Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a privileged building block for generating libraries of thiazole-based compounds . Among the three positional isomers, the ortho-bromo derivative may offer distinct reactivity profiles due to steric and electronic effects unique to the ortho position [1].

Organic Synthesis Cross-Coupling Palladium Catalysis Medicinal Chemistry

Ester Functionality: Ethyl vs. Methyl Ester and Carboxylic Acid Derivatives

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate contains an ethyl ester group at the 4-position of the thiazole ring. This ethyl ester moiety can be contrasted with two key in-class derivatives: the methyl ester analog (methyl 2-(2-bromophenyl)thiazole-4-carboxylate) and the carboxylic acid derivative (2-(2-bromophenyl)thiazole-4-carboxylic acid, CAS 955400-49-4) . The ethyl ester (XLogP3 = 3.9) exhibits increased lipophilicity compared to both the methyl ester (calculated XLogP3 approximately 3.4) and the carboxylic acid (predicted XLogP3 approximately 2.5 for the acid form) [1][2]. This lipophilicity difference influences membrane permeability, solubility profile, and oral bioavailability potential in drug development contexts. The ester group provides a site for hydrolysis to yield the corresponding carboxylic acid, enabling controlled release or prodrug strategies, while also offering potential for transesterification to access other ester derivatives [1]. The ethyl ester functionality thus provides a balanced lipophilicity profile suitable for cell-based assays and in vivo studies.

Medicinal Chemistry Prodrug Design Physicochemical Properties Solubility

Physical Form and Purity: Available at ≥97% HPLC Grade with Yellow Liquid Appearance

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is commercially available from multiple reputable vendors at high analytical purity levels: ≥97% (HPLC) from ChemImpex and 98% from BLD Pharmatech (distributed via Sigma-Aldrich) . The compound is consistently described as a yellow liquid with storage requirements at 0-8 °C . This high purity specification ensures reproducibility in sensitive biological assays and synthetic applications. In contrast, some positional isomers are available at lower purity specifications (e.g., 95% for the meta-bromo isomer from certain vendors) , which may introduce impurities that interfere with assay results or coupling reactions. The yellow liquid physical form, combined with documented density (1.5 ± 0.1 g/cm³), boiling point (414.3 ± 51.0 °C at 760 mmHg), and flash point (204.4 ± 30.4 °C), provides practical handling and safety parameters for laboratory operations .

Quality Control Assay Reproducibility Analytical Chemistry Procurement

Thiazole Core Stability: A Privileged Scaffold Validated in Fragment-Based Screening

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties [1]. A focused library of 49 fragment-sized thiazoles and thiadiazoles with various substituents (amines, bromides, carboxylic acids, and nitriles) was assembled to evaluate their utility in fragment-based drug discovery campaigns, highlighting the importance of brominated thiazole derivatives as screening hits [2]. Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate falls within this validated fragment space. The thiazole ring provides a stable heterocyclic core that resists degradation under standard assay conditions, while the bromophenyl and ethyl ester substituents offer vectors for further optimization . Compared to non-heterocyclic fragments, thiazole-containing fragments benefit from established synthetic routes (e.g., Hantzsch thiazole synthesis) and extensive SAR knowledge, accelerating hit-to-lead optimization [1].

Fragment-Based Drug Discovery Heterocyclic Chemistry Privileged Scaffold Screening Library

Validated Application Scenarios for Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate in Research and Development


Antimicrobial Lead Discovery: MRSA-Targeted SAR Exploration

Researchers investigating novel anti-MRSA agents can utilize Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate as a validated starting point with a documented MIC of 1.56 μg/mL against methicillin-resistant Staphylococcus aureus [1]. The compound's membrane-disrupting mechanism, confirmed by atomic force microscopy, provides a defined mode of action for further mechanistic studies [1]. The bromophenyl group enables subsequent SAR exploration through Suzuki or Buchwald-Hartwig coupling to generate analogs with potentially improved potency or selectivity [2].

Fragment-Based Drug Discovery: Brominated Thiazole Fragment for Library Construction

Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate is well-suited for inclusion in fragment-based drug discovery libraries, as thiazoles are established privileged scaffolds with broad biological activity profiles [3]. A study of 49 fragment-sized thiazoles and thiadiazoles validated the utility of brominated derivatives in fragment screening campaigns [3]. The compound's low molecular weight (312.18 g/mol) and balanced lipophilicity (XLogP3 = 3.9) satisfy typical fragment library physicochemical criteria, while the bromine atom provides a vector for fragment growing or linking strategies [4].

Medicinal Chemistry: Thiazole-Containing Scaffold Optimization via Cross-Coupling

Synthetic and medicinal chemistry groups requiring a brominated thiazole building block for diversification should prioritize Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. The ortho-bromophenyl substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and direct arylation) to introduce diverse aryl, heteroaryl, or amine functionalities [2][5]. Ligand-free Pd(OAc)₂ catalysis has been demonstrated for thiazole-4-carboxylate derivatives, achieving efficient coupling with various aryl bromides under mild conditions [5]. The commercial availability at ≥97% HPLC purity from multiple reputable vendors (ChemImpex, BLD Pharmatech/Sigma-Aldrich) ensures consistent synthetic outcomes .

Prodrug Design and Physicochemical Optimization: Ethyl Ester as a Tuneable Functionality

Researchers exploring prodrug strategies or optimizing physicochemical properties can leverage the ethyl ester functionality of Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate. The ethyl ester (XLogP3 = 3.9) offers increased lipophilicity relative to the methyl ester analog (XLogP3 ≈ 3.4) and substantially higher lipophilicity than the carboxylic acid derivative (XLogP3 ≈ 2.5), providing tunable membrane permeability for cell-based assays or in vivo studies [4]. The ester group can be hydrolyzed to yield the corresponding carboxylic acid (2-(2-bromophenyl)thiazole-4-carboxylic acid, CAS 955400-49-4) for SAR comparison or to generate a more polar, ionizable derivative .

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